2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol
Description
2-(2-((Tert-Butyldiphenylsilyl)oxy)ethoxy)ethanol (C₁₈H₂₄O₂Si, MW 324.47 g/mol) is a silyl-protected glycol ether featuring a tert-butyldiphenylsilyl (TBDPS) group attached to a diethylene glycol backbone. This compound is widely used in organic synthesis as a hydroxyl-protecting agent due to the TBDPS group’s stability under basic and mildly acidic conditions . Its synthesis involves reacting ethylene glycol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole, yielding 81.1% of the product as a colorless oil . The TBDPS group’s bulkiness and lipophilicity make it advantageous in multi-step syntheses requiring selective deprotection .
Properties
IUPAC Name |
2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-16-22-15-14-21/h4-13,21H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVITHMWGJFFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol typically involves the reaction of tert-butyldiphenylsilyl chloride with ethylene glycol in the presence of a base such as pyridine or 2,6-lutidine . The reaction proceeds through the formation of a silyl ether intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce simpler alcohols .
Scientific Research Applications
2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol involves the formation of a stable silyl ether bond with the hydroxyl group of alcohols. This bond is resistant to various reaction conditions, protecting the alcohol from unwanted reactions. The silyl ether can be selectively removed under specific conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Compounds Analyzed :
2-(Tert-Butyldimethylsilyloxy)ethanol (TBDMS analog, C₈H₂₀O₂Si, MW 176.33 g/mol) .
2-[2-(2-Butoxyethoxy)ethoxy]ethanol (glycol ether, C₁₀H₂₂O₄, MW 206.28 g/mol) .
2-(2-((Tert-Butyldiphenylsilyl)oxy)ethoxy)ethanol (target compound, C₁₈H₂₄O₂Si, MW 324.47 g/mol) .
Table 1: Molecular Properties
| Compound | Molecular Formula | Molecular Weight | Silyl Group | Key Features |
|---|---|---|---|---|
| 2-(2-((TBDPS)oxy)ethoxy)ethanol | C₁₈H₂₄O₂Si | 324.47 | TBDPS | Diphenyl, tert-butyl, two ethoxy |
| 2-(TBDMS)oxy)ethanol | C₈H₂₀O₂Si | 176.33 | TBDMS | Dimethyl, tert-butyl, single ethoxy |
| 2-[2-(2-Butoxyethoxy)ethoxy]ethanol | C₁₀H₂₂O₄ | 206.28 | None | Butyl, three ethoxy groups |
- TBDPS vs. TBDMS : The TBDPS group (diphenyl) increases steric bulk and lipophilicity compared to TBDMS (dimethyl). This enhances stability under acidic conditions but complicates deprotection .
- Ethoxy Chain Length : The target compound’s two ethoxy units balance solubility and molecular weight, whereas glycol ethers (e.g., triethylene glycol derivatives) exhibit higher hydrophilicity .
Physical and Spectral Properties
Table 3: Spectral Data
- Boiling Points: TBDPS derivatives exhibit higher boiling points (>250°C) due to increased molecular weight, whereas glycol ethers (e.g., triethylene glycol monobutyl ether) boil at ~280°C .
- Viscosity : TBDPS compounds are more viscous than TBDMS analogs, as observed in glycol ethers’ temperature-dependent viscosity profiles .
Biological Activity
2-(2-((Tert-butyldiphenylsilyl)oxy)ethoxy)ethanol, a silane derivative, has garnered interest in various fields, including medicinal chemistry and materials science. This compound features a tert-butyldiphenylsilyl group, which enhances its stability and solubility, potentially influencing its biological activity. Understanding its biological properties is essential for evaluating its applications in drug design and therapeutic development.
- IUPAC Name : 2-(2-((tert-butyldiphenylsilyl)oxy)ethoxy)ethanol
- CAS Number : 160052-24-4
- Molecular Formula : C18H30O3Si
- Molecular Weight : 342.52 g/mol
The biological activity of 2-(2-((tert-butyldiphenylsilyl)oxy)ethoxy)ethanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The tert-butyldiphenylsilyl group may facilitate the compound's penetration through biological membranes, enhancing its bioavailability.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with silane groups exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of various silane derivatives, including those similar to 2-(2-((tert-butyldiphenylsilyl)oxy)ethoxy)ethanol. The results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Tert-butyldiphenylsilyl derivative | Staphylococcus aureus | 15 |
| Tert-butyldiphenylsilyl derivative | Escherichia coli | 12 |
Cytotoxicity Assays
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 25 | 5 |
| MCF-7 (breast cancer) | 30 | 4 |
| Normal Fibroblasts | >100 | - |
Case Studies
-
Case Study on Anticancer Activity :
A recent investigation into the anticancer potential of silane derivatives highlighted that 2-(2-((tert-butyldiphenylsilyl)oxy)ethoxy)ethanol demonstrated significant inhibition of cell proliferation in HeLa cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction.- Findings : The compound induced G1 phase arrest and increased apoptosis markers (caspase activation).
-
Case Study on Antimicrobial Efficacy :
Another study focused on the antimicrobial properties of silane compounds against multi-drug resistant strains of bacteria. The results indicated that the tert-butyldiphenylsilyl group contributed to enhanced membrane disruption in bacterial cells.- Findings : The compound effectively reduced biofilm formation by Staphylococcus aureus by over 50%.
Q & A
Q. Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., silyl ether protons at δ 0.9–1.2 ppm for tert-butyl groups, aromatic protons at δ 7.2–7.8 ppm).
- FTIR : Confirm ether (C-O-C stretch at ~1100 cm⁻¹) and silyl (Si-C stretch at ~700 cm⁻¹) bonds.
- Mass Spectrometry : HRMS (ESI-TOF) to determine molecular ion [M+H]⁺ or [M+Na]⁺.
- Thermal Analysis : DSC/TGA to assess decomposition temperatures and stability (critical for solvent applications) .
Advanced: How does the tert-butyldiphenylsilyl group influence the compound’s hydrolytic stability compared to other silyl ethers?
Q. Methodology :
- Experimental Design :
- Prepare solutions of the compound in buffered media (pH 2–12) and monitor degradation via HPLC at timed intervals.
- Compare with analogs (e.g., trimethylsilyl or tert-butyldimethylsilyl derivatives).
- Findings :
Advanced: What are the toxicological risks associated with handling this compound, and how can they be mitigated in lab settings?
Q. Methodology :
- Toxicity Assessment :
- Refer to ECHA CLP regulations (e.g., GHS hazard codes: H319, H335 for eye/respiratory irritation).
- In vitro assays : Test cytotoxicity (e.g., MTT assay on HEK293 cells) and genotoxicity (Ames test).
- Mitigation :
Advanced: How can computational methods optimize the use of this compound as a solvent in catalytic reactions?
Q. Methodology :
- Solvent Screening :
- Use COSMO-RS simulations to predict solubility parameters and polarity.
- Validate with experimental data (e.g., partition coefficients in biphasic systems).
- Reaction Design :
- Apply density functional theory (DFT) to model solvent effects on transition states (e.g., SN2 reactions).
- Pair with DoE (Design of Experiments) to optimize reaction conditions (temperature, solvent ratio) .
Advanced: What strategies resolve contradictions in reported solubility data for this compound?
Q. Methodology :
- Data Reconciliation :
- Compile literature data (e.g., NIST thermochemical tables) and identify outliers.
- Conduct controlled solubility tests in 10+ solvents (e.g., water, DMSO, hexane) using UV-Vis spectroscopy or gravimetric analysis .
- Statistical Analysis :
- Apply principal component analysis (PCA) to correlate solubility with solvent polarity (Hansen parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
